2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol
Overview
Description
“2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol” is a compound that falls under the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel synthetic method for Palbociclib, a pyrrolo[2,3-d]pyrimidine derivative, was reported. It was synthesized in eight steps from 2-(methylthio)pyrimidin-4-(3H)-one with approximately 10% overall yield .Molecular Structure Analysis
The molecular structure of similar pyrrolo[2,3-d]pyrimidine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
A Michael addition-type reaction was proposed for the detection of the formed products in the synthesis of similar compounds .Scientific Research Applications
Biological Activity
- Analgesic Activity : Studies on similar compounds, specifically 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines, have shown pronounced analgesic activity. These compounds were found to be non-toxic in experiments conducted on mice (Ofitserova et al., 2020).
Chemical Synthesis and Modification
- Isoxazoline and Isoxazole Derivatives : Research involving the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the versatility of these compounds in chemical reactions. These reactions include intramolecular cyclization and condensation with arylnitrile oxides (Rahmouni et al., 2014).
Anticancer and Anti-inflammatory Applications
- Anticancer Agents : Pyrazolopyrimidine derivatives have been evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have shown promising results in cytotoxicity tests against certain cancer cell lines (Rahmouni et al., 2016).
- Anti-inflammatory Agents : Some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, related to pyrazolo[3,4-d]pyrimidine, have shown analgesic and anti-inflammatory activities. These compounds have been tested for their efficacy in treating inflammation and related pain (Abu‐Hashem et al., 2010).
Herbicidal Activity
- Herbicidal Properties : Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and shown to have significant herbicidal activity, particularly against certain types of grass and crops (Luo et al., 2017).
Future Directions
properties
IUPAC Name |
2-(4-chloro-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS/c1-15-8-11-6(9)5-4-10-13(2-3-14)7(5)12-8/h4,14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDOICBPTRHIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCO)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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